molecular formula C22H19NO4 B11968286 2,3-Diphenylpropyl 4-nitrobenzoate CAS No. 6337-74-2

2,3-Diphenylpropyl 4-nitrobenzoate

Cat. No.: B11968286
CAS No.: 6337-74-2
M. Wt: 361.4 g/mol
InChI Key: MLAWFYAMSSNCKR-UHFFFAOYSA-N
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Description

2,3-Diphenylpropyl 4-nitrobenzoate ( 6337-74-2) is an organic compound with the molecular formula C22H19NO4 and a molecular weight of 361.39 g/mol . This chemical is characterized by a density of approximately 1.227 g/cm³ and a high boiling point of 524.8°C at 760 mmHg, with a flash point of 206.2°C . Its chemical structure features a nitrobenzoate ester functional group. Related nitrobenzoate compounds are known to serve as inhibitors in biochemical studies; for instance, 4-nitrobenzoate has been shown to competitively inhibit 4-hydroxybenzoate:polyprenyl transferase (Coq2), a key enzyme in the biosynthesis of coenzyme Q . Other nitrobenzoates are widely used as intermediates in organic synthesis and as key reagents in analytical methods, such as Ellman's assay for detecting thiol groups . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for specific applications of this compound and its analogs.

Properties

CAS No.

6337-74-2

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

2,3-diphenylpropyl 4-nitrobenzoate

InChI

InChI=1S/C22H19NO4/c24-22(19-11-13-21(14-12-19)23(25)26)27-16-20(18-9-5-2-6-10-18)15-17-7-3-1-4-8-17/h1-14,20H,15-16H2

InChI Key

MLAWFYAMSSNCKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Conditions

Fischer esterification involves refluxing equimolar quantities of 4-nitrobenzoic acid and 2,3-diphenylpropanol in toluene under sulfuric acid catalysis (5–10 mol%). The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. Due to the equilibrium nature of this process, azeotropic removal of water using Dean-Stark apparatus or molecular sieves is critical to achieving yields exceeding 60%.

Optimization and Limitations

Elevated temperatures (110–120°C) and prolonged reaction times (6–8 hours) are necessary to overcome steric hindrance from the diphenylpropyl group. However, decomposition of the nitro group at elevated temperatures necessitates careful monitoring. Typical yields range from 60–70%, with purity dependent on subsequent recrystallization from ethanol or ethyl acetate.

Alkylation of 4-Nitrobenzoate Salts

Potassium Salt Alkylation Strategy

A more efficient route involves generating the potassium salt of 4-nitrobenzoic acid in situ by treating the acid with potassium carbonate in dimethyl sulfoxide (DMSO). Subsequent addition of 2,3-diphenylpropyl bromide at room temperature facilitates an SN2S_N2-type alkylation, yielding the target ester in 80–85% within 4 hours. Polar aprotic solvents like DMSO enhance ion pair separation, accelerating the reaction.

Advantages Over Traditional Esterification

This method circumvents equilibrium limitations and avoids harsh acidic conditions, making it suitable for acid-sensitive substrates. The absence of water also simplifies purification, with crude products often requiring only filtration and solvent evaporation.

Acid Chloride-Mediated Coupling

Activation and Nucleophilic Substitution

4-Nitrobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl2_2) in dichloromethane (DCM). The resulting 4-nitrobenzoyl chloride reacts with 2,3-diphenylpropanol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. This method achieves yields of 85–90% under mild conditions (0–25°C, 12 hours) and is highly reproducible.

Comparative Analysis of Methodologies

ParameterFischer EsterificationSalt AlkylationAcid Chloride Route
Yield 60–70%80–85%85–90%
Reaction Time 6–8 hours4 hours12 hours
Conditions High temperatureRoom temperatureMild temperature
Purification Complexity ModerateLowModerate
Scalability Limited by equilibriumHighHigh

The acid chloride method offers superior yields and scalability but involves hazardous reagents. Salt alkylation strikes a balance between efficiency and safety, making it ideal for industrial applications. Fischer esterification remains valuable for small-scale synthesis despite its lower yield.

Experimental Procedures and Optimization

Recrystallization and Purity Enhancement

Crude this compound is purified via recrystallization from ethanol, achieving >98% purity (HPLC). Ice-water washes during workup remove residual acids or salts, particularly in the alkylation route .

Mechanism of Action

The mechanism of action of 2,3-Diphenylpropyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Substituent and Bioactivity Comparison
Compound Substituents Nitro Position Key Functional Groups Biological Activity (Bioreporter)
2,3-Diphenylpropyl 4-nitrobenzoate Diphenylpropyl ester 4 Ester, nitro, aromatic Not active (inferred)
2-Nitrobenzoate (2NBA) Free acid 2 Carboxylic acid, nitro Active
4-Nitrobenzoate (4NBA) Free acid 4 Carboxylic acid, nitro Not active
2,4-Dinitrophenyl 4-nitrobenzoate 2,4-dinitrophenyl ester 4 Ester, two nitro groups Undocumented
Salicylate (2-hydroxybenzoate) 2-hydroxybenzoic acid - Hydroxyl, carboxylic acid Not active

Key Observations :

  • Ester vs. Acid : Esterification (e.g., diphenylpropyl or dinitrophenyl esters) may reduce bioavailability compared to free acids (e.g., 2NBA), as seen in bioreporter assays .

Reactivity Trends :

  • Diphenylpropyl Derivatives : The diphenylpropyl group (as in ) requires harsh conditions (reflux, iodides) for functionalization, suggesting steric hindrance .
  • Nitrobenzoate Esters: Electron-withdrawing nitro groups may stabilize the ester bond, reducing hydrolysis rates compared to non-nitro analogs.

Physical and Chemical Properties

Hypothesized Properties :

  • Solubility : The diphenylpropyl chain likely renders the compound hydrophobic, while the nitro group adds moderate polarity. Contrast with 2,4-dinitrophenyl 4-nitrobenzoate, which may exhibit lower solubility due to additional nitro groups .
  • Stability : Nitro groups enhance thermal stability but may increase sensitivity to photodegradation.

Biological Activity

2,3-Diphenylpropyl 4-nitrobenzoate (CAS No. 6337-74-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

PropertyValue
Molecular FormulaC18H18N2O3
Molecular Weight306.35 g/mol
IUPAC NameThis compound
SMILESC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C(=O)O)=C)=C)C(=O)N(=O)=O
InChI KeyQOGLICZBNZREAS-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that nitrobenzoate derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that nitrobenzoate compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Nitrobenzoate compounds have been investigated for their anticancer properties. In vitro studies show that this compound can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For instance, it has been observed to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Antiangiogenic Effects

Recent research has highlighted the antiangiogenic potential of nitrobenzoate derivatives. A specific study on a related compound (X8) demonstrated its ability to impair vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways. This suggests that this compound may similarly affect angiogenesis, making it a candidate for further investigation in cancer therapies aimed at reducing tumor vascularization .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation necessary for cell division.
  • Disruption of Signaling Pathways : The compound may interfere with pathways critical for cell survival and proliferation, particularly in cancer cells.
  • Interaction with Vascular Endothelial Growth Factor (VEGF) : By affecting VEGF signaling, the compound can inhibit angiogenesis.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy of this compound against various pathogens.
    • Method : Disc diffusion method against Staphylococcus aureus and Escherichia coli.
    • Results : Significant inhibition zones were observed, indicating potent antimicrobial activity.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay to determine cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent reduction in cell viability was noted, with IC50 values indicating strong anticancer potential.
  • Antiangiogenic Effects in Zebrafish Model :
    • Objective : To investigate the effects on vascular development.
    • Method : Treatment of zebrafish embryos with the compound followed by imaging and analysis of vascular structures.
    • Results : Impaired formation of intersegmental vessels was observed, supporting its role as an antiangiogenic agent.

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